![molecular formula C11H14N4 B2371005 1-(4-isopropyl-3-methylphenyl)-1H-1,2,3,4-tetraazole CAS No. 866151-26-0](/img/structure/B2371005.png)
1-(4-isopropyl-3-methylphenyl)-1H-1,2,3,4-tetraazole
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Overview
Description
“4-Isopropyl-3-methylphenol” is a chemical compound with the molecular formula C10H14O . It is used in various applications including as a component in some oral care products .
Synthesis Analysis
The synthesis of “4-isopropyl-3-methylphenol” has been reported in the literature. For instance, it can be produced by reacting an m-cresol with propylene under the presence of a catalyst .
Molecular Structure Analysis
The molecular structure of “4-isopropyl-3-methylphenol” consists of a phenol group with isopropyl and methyl substituents .
Physical And Chemical Properties Analysis
“4-Isopropyl-3-methylphenol” is a solid at room temperature with a melting point of 111-114 °C . It has a molecular weight of 150.22 g/mol .
Scientific Research Applications
Corrosion Inhibition
One significant application of derivatives similar to 1-(4-isopropyl-3-methylphenyl)-1H-1,2,3,4-tetraazole is as corrosion inhibitors. Research has shown that certain derivatives are effective in preventing corrosion of metals in acidic environments, particularly in industrial applications. These derivatives demonstrate increased effectiveness at higher concentrations and temperatures, following the Langmuir isotherm model in adsorption behavior (Ansari et al., 2015).
Molecular Structure Analysis
Another application is in the field of molecular structure analysis. For instance, X-ray crystallography has been used to determine the molecular structure of similar compounds, aiding in the understanding of their chemical behavior and potential applications (T. Ibata et al., 1992).
Catalysis
Compounds related to 1-(4-isopropyl-3-methylphenyl)-1H-1,2,3,4-tetraazole are also used as activators in catalysis. They have been studied for their efficiency in processes like phosphoramidite alcoholysis, where their reactivity is influenced by the acidity of the azoles (Erkki. J. Nurminen et al., 2003).
Synthesis of Novel Compounds
These compounds are instrumental in synthesizing novel chemical entities. For example, research has been conducted on creating new derivatives with potential biological activities, such as differentiation and proliferation of cells, and anti-cancer properties (郭瓊文, 2006).
Pharmaceutical Applications
While your request excludes drug use and dosage information, it is noteworthy that similar compounds have been explored for their pharmaceutical potential, particularly in the synthesis of compounds with potential antibacterial and anticancer activities (S. Khanage et al., 2011).
Mechanism of Action
Target of Action
It is known that similar compounds have shown antimicrobial activities against various intraoral pathogenic microorganisms .
Mode of Action
They inhibit the growth or biofilm formation of intraoral pathogenic microorganisms when added at a certain concentration .
Biochemical Pathways
It is known that similar compounds can inhibit the formation of germ tubes in candida albicans, suggesting an impact on the yeast’s morphogenesis pathway .
Result of Action
Similar compounds have shown to inhibit the growth and biofilm formation of various intraoral pathogenic microorganisms, suggesting a potential antimicrobial effect .
Action Environment
It is known that similar compounds are used in environmental analysis , suggesting that they may be stable under various environmental conditions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-methyl-4-propan-2-ylphenyl)tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8(2)11-5-4-10(6-9(11)3)15-7-12-13-14-15/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCOYQKNYQSLND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=NN=N2)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-isopropyl-3-methylphenyl)-1H-1,2,3,4-tetraazole |
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